
Tat-NR2B9c
Overview
Description
Tat-NR2B9c, also known as nerinetide, is a peptide designed to inhibit the interaction between postsynaptic density protein 95 (PSD-95) and N-methyl-D-aspartate (NMDA) receptors. This compound has shown significant neuroprotective effects, particularly in the context of ischemic stroke. By preventing the binding of PSD-95 to NMDA receptors, this compound reduces excitotoxic neuronal death, which is a major cause of brain damage during stroke .
Preparation Methods
Tat-NR2B9c is synthesized using solid-phase peptide synthesis (SPPS). The peptide is composed of a membrane-permeant HIV-1 Tat protein transduction domain sequence (amino acids 47-57) linked to the C-terminal residues of the NMDA receptor subunit GluN2B. The synthesis involves the sequential addition of protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage from the resin . Industrial production methods for this compound involve large-scale SPPS, purification using high-performance liquid chromatography (HPLC), and lyophilization to obtain the final product .
Chemical Reactions Analysis
Tat-NR2B9c primarily undergoes interactions with proteins rather than traditional chemical reactions like oxidation or reduction. It disrupts the interaction between PSD-95 and NMDA receptors, thereby preventing downstream signaling events that lead to neuronal damage . The compound does not undergo significant chemical transformations under physiological conditions, making it stable and effective in its intended applications .
Scientific Research Applications
Key Mechanisms:
- Inhibition of Nitric Oxide Production : By blocking PSD-95 binding to NMDA receptors and neuronal nitric oxide synthase, Tat-NR2B9c effectively reduces nitric oxide levels, mitigating excitotoxicity .
- Reduction of Superoxide Production : The peptide also inhibits NMDA-induced activation of NADPH oxidase, preventing superoxide formation which contributes to oxidative stress and neuronal injury .
Applications in Traumatic Brain Injury
Recent studies have focused on enhancing the delivery of this compound for TBI treatment. A notable approach involved engineering nanoparticles (TN-APNPs) conjugated with this compound to improve brain penetrability and therapeutic efficacy.
Case Study: Targeted Delivery via Nanoparticles
- Study Design : Researchers developed CAQK-conjugated TN-APNPs that demonstrated improved targeting ability and brain penetration compared to non-conjugated forms.
- Results : In vivo studies showed that these nanoparticles significantly enhanced the delivery of this compound to injured brain areas, resulting in better recovery outcomes in mouse models of TBI .
Applications in Acute Ischemic Stroke
This compound has been evaluated in clinical settings for its neuroprotective effects during acute ischemic strokes. Its efficacy has been validated in animal models and early-phase clinical trials.
Key Findings:
- Clinical Trials : In a Phase 2 clinical trial (ENACT), this compound was found to reduce ischemic brain damage with no serious adverse events reported .
- Animal Studies : Preclinical studies demonstrated significant reductions in infarct volume following treatment with this compound in rat models subjected to middle cerebral artery occlusion .
Efficacy Variability
Research has indicated that the efficacy of this compound can vary across species, emphasizing the importance of dose translation when moving from animal models to human applications. In mice, for instance, different dosing regimens were necessary to achieve similar neuroprotective effects observed in rats and primates .
Summary Table of Research Findings
Mechanism of Action
Tat-NR2B9c exerts its effects by inhibiting the interaction between PSD-95 and NMDA receptors. PSD-95 is a scaffolding protein that clusters NMDA receptors and neuronal nitric oxide synthase (nNOS) at synaptic sites. By preventing this interaction, this compound reduces the production of nitric oxide and superoxide, which are key mediators of excitotoxic neuronal death . The compound also activates protective signaling pathways involving calmodulin kinase IV (CaMKIV) and cAMP response element-binding protein (CREB), further enhancing its neuroprotective effects .
Comparison with Similar Compounds
Tat-NR2B9c is unique in its dual action of inhibiting both nitric oxide and superoxide production. Similar compounds include CN-105 and RD2, which are also neuroprotective peptides targeting different pathways involved in neuronal damage . CN-105 is derived from apolipoprotein E and has shown efficacy in reducing inflammation and neuronal death in stroke models. RD2 is a peptide designed to inhibit amyloid-beta aggregation and is being investigated for its potential in treating Alzheimer’s disease .
This compound stands out due to its specific targeting of the PSD-95/NMDA receptor interaction, making it a promising candidate for stroke therapy and other neurological conditions .
Biological Activity
Tat-NR2B9c, also known as NA-1 or nerinetide, is a cell-penetrating peptide that has garnered attention for its neuroprotective properties, particularly in the context of ischemic brain injury. This compound acts as an inhibitor of the postsynaptic density protein PSD-95, which is critical in mediating excitotoxic neuronal death through NMDA receptor signaling. Below is a detailed examination of its biological activity, including research findings and case studies.
This compound functions by disrupting the interaction between NMDA receptors and PSD-95, thereby preventing excitotoxicity—a significant contributor to neuronal death in conditions like stroke and traumatic brain injury (TBI). The compound has been shown to block NMDA-induced superoxide production, which is linked to oxidative stress in neurons .
Animal Models
- Rodent Studies : In various rodent models, this compound demonstrated significant neuroprotective effects. For instance, it was effective in reducing neuronal death following induced ischemic conditions . The compound's efficacy was confirmed through assessments of neurological outcomes and histological analyses.
- Non-Human Primates : Similar protective effects were observed in non-human primate studies, reinforcing the potential translational value of this compound for human applications .
Clinical Trials
This compound has undergone several clinical evaluations:
- Phase II Trial (ENACT) : This trial assessed the efficacy of this compound in reducing ischemic damage in patients undergoing endovascular repair of brain aneurysms. While no serious adverse events were reported, the results indicated limited efficacy, likely due to challenges with blood-brain barrier (BBB) penetration and peptide stability .
- Phase III Trial (ESCAPE NA-1) : Completed in 2020, this trial aimed to further evaluate the clinical benefits of this compound in stroke patients. The outcomes are still under review, but preliminary data suggest potential cognitive improvements in treated subjects .
Challenges and Limitations
Despite its promising neuroprotective properties, this compound faces several challenges:
- Blood-Brain Barrier Penetration : The ability of this compound to effectively cross the BBB is limited. Research indicates that while conjugation with the cell-penetrating peptide Tat enhances internalization into cells, it does not significantly improve BBB permeability compared to other formulations .
- Short Half-Life : The stability and half-life of free peptides like this compound are concerns that may affect their therapeutic efficacy. Strategies such as nanoparticle delivery systems are being explored to enhance stability and targeted delivery .
Comparative Data Table
Case Studies
Case Study 1 : In a controlled cortical impact model for TBI, administration of this compound-loaded nanoparticles showed improved recovery metrics compared to controls, highlighting its potential for targeted delivery in treating brain injuries .
Case Study 2 : A cohort study involving patients treated with this compound during emergency interventions for stroke indicated a trend towards improved neurological outcomes within seven days post-treatment (P=0.031) .
Q & A
Basic Research Questions
Q. What is the molecular mechanism by which Tat-NR2B9c inhibits PSD-95, and how does this confer neuroprotection?
this compound disrupts the interaction between PSD-95 and NMDA receptors/nNOS by competitively binding to the PDZ domain of PSD-95. This prevents downstream excitotoxic signaling, such as NO overproduction and superoxide formation via NOX2 activation . Key methodological validation includes:
- Surface plasmon resonance (SPR) assays to measure binding affinity (EC50: 6.7 nM for PSD-95d2) .
- Co-immunoprecipitation to confirm dissociation of PSD-95 from NMDA receptors .
- In vitro models showing reduced NMDA-induced neuronal death and DNA breaks .
Q. What experimental models are standard for evaluating this compound’s efficacy in ischemic stroke?
- Rodent models : Transient middle cerebral artery occlusion (tMCAO) in mice/rats, with this compound administered intraperitoneally (15 μg/g) .
- Primate models : Cynomolgus macaque stroke models, demonstrating translational relevance .
- In vitro assays : NMDA-induced excitotoxicity in neuronal cultures, measuring calcium influx and cell viability .
Q. How do researchers assess this compound’s impact on biomarkers like nNOS and MMP-9?
- Western blotting to quantify nNOS, MMP-9, and eNOS expression post-treatment .
- Immunofluorescence co-staining (e.g., nNOS/NeuN, PSD-95/PECAM-1) to localize protein changes in neurons and endothelial cells .
- Griess assay for nitric oxide (NO) levels in cell supernatants .
Q. What in vitro methods are used to validate this compound’s neuroprotective effects?
- Calcium imaging to confirm no interference with NMDA receptor function .
- Superoxide detection using dihydroethidium (DHE) fluorescence in neurons .
- TUNEL assays to measure NMDA-induced DNA fragmentation .
Advanced Research Questions
Q. How have clinical trials (e.g., ENACT Phase 2/3) informed this compound’s therapeutic potential?
- ENACT Phase 2 trial : 182 patients received 2.6 mg/kg this compound post-aneurysm repair. Key outcomes:
- Reduced lesion volume in ruptured aneurysms (p < 0.05).
- Improved NIHSS scores (100% of treated patients scored 0–1 vs. 68% in controls) .
Q. How do nanoparticle delivery systems (e.g., CC-TN-APNPs) enhance this compound’s efficacy?
- CC-TN-APNPs (CAQK/CCAQK-conjugated nanoparticles):
- Improve blood-brain barrier penetration (confirmed via confocal imaging of brain tissue) .
- Prolong circulation time (t½ > 12 hours vs. <2 hours for free peptide) .
- Reduce injury size by 40% in TBI mouse models vs. free peptide (p < 0.01) .
Q. How can contradictory findings on this compound’s efficacy (e.g., free vs. nanoparticle forms) be reconciled?
- Key variables :
- Dose and delivery : Free peptide requires higher doses (e.g., 10 nM/g in mice) for efficacy , while nanoparticles enhance bioavailability .
- Timing : Neuroprotection is time-sensitive, with diminished effects beyond 3 hours post-stroke .
- Control peptides : Use Tat-NR2Baa (inactive mutant) to isolate PSD-95-specific effects .
Q. What dose-response relationships are critical for optimizing this compound in different models?
- In mice : 10 nM/g reduces infarction volume, but no effect at 3 nM/g .
- In primates : 2.6 mg/kg in clinical trials .
- In vitro : IC50 of 0.2 μM for PSD-95/nNOS interaction .
Q. Does this compound promote long-term functional recovery or only acute neuroprotection?
- Rodent studies : Improved motor function at 30 days post-tMCAO, correlating with reduced MMP-9 and preserved eNOS .
- Limitations : Most trials focus on acute phases; long-term studies (>6 months) are sparse.
Q. Can this compound synergize with other neuroprotectants (e.g., antioxidants or thrombolytics)?
- Preclinical evidence : Combinatorial use with rtPA shows additive effects in reducing infarct size .
- Mechanistic synergy : this compound’s NOX2 inhibition complements antioxidants targeting ROS .
Q. Tables for Key Data
Properties
IUPAC Name |
(4S)-4-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C105H188N42O30/c1-7-55(6)80(98(175)140-69(34-36-77(154)155)92(169)143-72(50-148)95(172)142-71(48-78(156)157)94(171)146-79(54(4)5)99(176)177)147-97(174)74(52-150)145-96(173)73(51-149)144-93(170)70(46-53(2)3)141-90(167)62(22-10-13-39-108)133-85(162)63(24-15-41-124-101(113)114)135-87(164)65(26-17-43-126-103(117)118)136-88(165)66(27-18-44-127-104(119)120)138-91(168)68(33-35-75(110)152)139-89(166)67(28-19-45-128-105(121)122)137-86(163)64(25-16-42-125-102(115)116)134-84(161)61(21-9-12-38-107)132-83(160)60(20-8-11-37-106)131-82(159)59(23-14-40-123-100(111)112)130-76(153)49-129-81(158)58(109)47-56-29-31-57(151)32-30-56/h29-32,53-55,58-74,79-80,148-151H,7-28,33-52,106-109H2,1-6H3,(H2,110,152)(H,129,158)(H,130,153)(H,131,159)(H,132,160)(H,133,162)(H,134,161)(H,135,164)(H,136,165)(H,137,163)(H,138,168)(H,139,166)(H,140,175)(H,141,167)(H,142,172)(H,143,169)(H,144,170)(H,145,173)(H,146,171)(H,147,174)(H,154,155)(H,156,157)(H,176,177)(H4,111,112,123)(H4,113,114,124)(H4,115,116,125)(H4,117,118,126)(H4,119,120,127)(H4,121,122,128)/t55-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,79-,80-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQVQFBTSBCKLI-FKXNDIMNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C105H188N42O30 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2518.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500992-11-0 | |
Record name | Nerinetide [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0500992110 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Na-1 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12595 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
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